Oridonin

Catalog No.
S538232
CAS No.
28957-04-2
M.F
C20H28O6
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oridonin

CAS Number

28957-04-2

Product Name

Oridonin

IUPAC Name

(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16-,18+,19-,20+/m0/s1

InChI Key

SDHTXBWLVGWJFT-UMXDBTPVSA-N

SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

solubility

Soluble in DMSO

Synonyms

lasidonin, oridonin, oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer, oridonin, (1alpha,6beta,7alpha,11alpha)-isomer, oridonin, (1alpha,6beta,7alpha,11beta)-isomer

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C

The exact mass of the compound Oridonin is 364.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Supplementary Records. It belongs to the ontological category of cyclic hemiketal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties

Oridonin has been shown to exhibit antiviral activity against various viruses, including influenza A and B viruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV). Studies suggest oridonin may work by inhibiting viral replication or entry into host cells.

Anti-inflammatory and Immunomodulatory Effects

Research indicates oridonin possesses anti-inflammatory and immunomodulatory properties. It may help regulate the immune system's response, potentially offering benefits in conditions like autoimmune diseases and inflammatory bowel disease [].

Anti-cancer Effects

Oridonin has demonstrated anti-cancer properties in preclinical studies. It may induce cancer cell death (apoptosis) and suppress cell proliferation in various cancer types [, ]. However, further research is needed to determine its effectiveness in human clinical trials.

Other Potential Applications

Scientific research continues to explore the potential benefits of oridonin in other areas. Studies suggest it may have applications in treating neurodegenerative diseases, liver diseases, and fibrosis [].

Oridonin is a natural compound classified as an ent-kaurane diterpenoid, primarily extracted from the plant Rabdosia rubescens, which is traditionally used in Chinese medicine. Its molecular formula is C20H28O5C_{20}H_{28}O_5, and it has garnered attention due to its diverse biological activities, particularly its anticancer properties. The compound features a unique structure characterized by a bicyclic framework that includes an α-methylene cyclopentanone moiety, which is crucial for its biological activity. Oridonin displays significant hydrophobicity, which can limit its bioavailability but also contributes to its ability to interact with various biological targets .

Oridonin's mechanism of action is multifaceted. It exhibits anti-inflammatory properties by directly targeting NLRP3, a key protein involved in the inflammasome complex, thereby regulating inflammatory responses []. Furthermore, oridonin demonstrates anticancer activity by affecting various cellular processes within cancer cells, although the exact mechanisms require further investigation [].

That can modify its structure and enhance its biological activity. Notable reactions include:

  • Reduction Reactions: The reduction of oridonin can yield dihydro-derivatives, which have been studied for their biological properties .
  • Esterification: Modifications at the 14-hydroxyl group through esterification can improve the compound's solubility and cytotoxicity against cancer cells .
  • Click Chemistry: The introduction of azide groups followed by copper-catalyzed alkyne-azide cycloaddition allows for the synthesis of various oridonin derivatives with enhanced anticancer activity .

These reactions not only modify oridonin's pharmacological profile but also help in developing more potent analogs.

Oridonin exhibits a broad spectrum of biological activities, primarily noted for its anticancer effects. Key mechanisms include:

  • Induction of Apoptosis: Oridonin triggers programmed cell death in various cancer cell lines, including lung and liver cancers, by modulating apoptotic pathways involving proteins like Bax and Bcl-2 .
  • Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, effectively halting their proliferation .
  • Anti-inflammatory Effects: Oridonin also possesses anti-inflammatory properties, impacting pathways such as NF-κB and reactive oxygen species modulation .
  • Antimicrobial Activity: Beyond cancer, oridonin exhibits activity against certain bacteria and protozoa, showcasing its potential as a broad-spectrum therapeutic agent .

The synthesis of oridonin and its derivatives involves several methodologies:

  • Natural Extraction: Traditional methods involve extracting oridonin from Rabdosia rubescens using solvents like ethanol or methanol.
  • Chemical Synthesis: Modern synthetic approaches include:
    • Mizoroki-Heck Reaction: This method allows for the selective modification of oridonin’s structure to enhance its biological properties .
    • Click Chemistry: Utilizing azide and alkyne functionalities to create diverse derivatives with improved anticancer activities .
    • Thiazole Ring Modification: Enhancing solubility and biological activity through structural modifications at specific sites on the molecule .

These synthetic strategies enable the development of a library of oridonin analogs for further pharmacological evaluation.

Oridonin's applications are primarily in the fields of medicine and pharmacology:

  • Anticancer Therapy: Due to its potent cytotoxic effects on various cancer cell lines, oridonin is being explored as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  • Natural Product Research: Oridonin serves as a model compound in studies aimed at understanding the structure-activity relationships in natural products .

Research on oridonin has highlighted its interactions with several biological targets:

  • Protein Binding: Oridonin can covalently bind to sulfhydryl groups in proteins, influencing various signaling pathways involved in cancer progression .
  • Signal Transduction Pathways: It modulates key pathways such as MAPK and PI3K, which are critical for cell survival and proliferation .
  • Drug Resistance Mechanisms: Studies indicate that oridonin may help overcome drug resistance in certain cancer types by altering cellular signaling dynamics .

These interactions underscore the compound's potential as a therapeutic agent across multiple disease states.

Several compounds share structural similarities with oridonin, each possessing unique pharmacological profiles. Here are some notable examples:

Compound NameStructure TypeKey ActivitiesUnique Features
LasiokaurinDiterpenoidAntiprotozoan activityImproved water solubility compared to oridonin
EnmeinSeco-ent-kauraneStronger cytotoxicity than oridoninMore complex structure; difficult to isolate
6,7-seco-ent-KauraneDiterpenoidEnhanced anticancer effectsStructural modifications yield higher potency
Tanshinone IDiterpenoidAnticancer and anti-inflammatory propertiesDerived from Salvia miltiorrhiza, distinct mechanism
PaclitaxelTaxaneAntitumor activityMechanism involves stabilization of microtubules

Oridonin is unique due to its specific structural features that confer distinct biological activities, particularly in apoptosis induction and cell cycle regulation. Its ongoing modification efforts aim to enhance these properties further while addressing limitations such as solubility.

The biosynthesis of oridonin in Rabdosia species involves a complex multi-step process that begins with the formation of the diterpenoid precursor geranylgeranyl diphosphate (GGPP) and culminates in the production of the highly oxygenated ent-kaurane scaffold characteristic of oridonin [1] [2]. The pathway represents a specialized branch of diterpenoid metabolism that has evolved specifically within the Lamiaceae family.

Precursor Formation and Early Pathway Steps

The biosynthesis of oridonin commences with the formation of the universal diterpenoid precursor GGPP through two major pathways. In the cytosol, GGPP is synthesized via the mevalonate pathway, while in plastids, it is produced through the methylerythritol phosphate (MEP) pathway [3] [4]. The synthesis of oridonin and its derivatives is initiated by the conversion of GGPP into various diterpene skeletons by class II diterpene synthases (diTPS-II) and class I diterpene synthases (diTPS-I) [1].

The first committed step in oridonin biosynthesis involves the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS). In Isodon rubescens, the enzyme IrCPS4 has been identified as the primary catalyst for this reaction, showing high transcript levels in leaf tissues where oridonin accumulates [5]. This enzyme belongs to a Lamiaceae-specific lineage that has diverged from the ancestral gibberellin biosynthetic pathway.

Cyclization and Skeleton Formation

Following ent-CPP formation, the intermediate undergoes further cyclization to produce ent-kaurene through the action of ent-kaurene synthase (KS). The enzyme IrKSL5 has been characterized as the primary ent-kaurene synthase in I. rubescens, specifically converting ent-CPP to ent-kaurene as the major product [5]. This enzyme exhibits high expression in leaves and represents a key regulatory point in the pathway.

The catalytic mechanism involves a cascade of cyclization reactions where ent-CPP undergoes intramolecular cyclization to produce a tricyclic intermediate, which is then further cyclized to generate the tetracyclic ent-kaurenyl-16-cation. The final step involves proton removal to produce the characteristic exocyclic alkene of ent-kaurene [6].

Oxidative Modifications Leading to Oridonin

The transformation of ent-kaurene to oridonin requires extensive oxidative modifications catalyzed by cytochrome P450 enzymes. The most critical enzymes in this process are members of the CYP706V family, specifically IrCYP706V2 and IrCYP706V7, which oxidize the ent-kaurene core in the initial stages of oridonin biosynthesis [2] [1].

These enzymes are organized in tandem-duplicated clusters on the genome and are specifically expressed in the shoot apex, which has been confirmed as the primary site of ent-kaurene diterpenoid production [2]. The CYP706V enzymes catalyze multiple oxidation steps, including hydroxylation at various positions of the ent-kaurene skeleton, ultimately leading to the complex oxygenation pattern characteristic of oridonin.

Tissue-Specific Expression and Localization

The oridonin biosynthetic pathway exhibits remarkable tissue specificity, with the highest activity observed in shoot apices and young leaves. Comparative genomics and phylogenetic analyses have revealed that the tandem-duplicated CYP706V oxidase genes are located on an ancient genomic block widely distributed in eudicots but almost exclusively expressed in Isodon plants [2].

The spatial organization of the pathway is highly coordinated, with precursor synthesis occurring in plastids and oxidative modifications taking place in the endoplasmic reticulum. This compartmentalization ensures efficient metabolic flux and prevents interference with primary metabolism [7].

Evolutionary Diversification of the Pathway

The oridonin biosynthetic pathway represents a remarkable example of metabolic diversification within the Lamiaceae family. Phylogenetic analysis indicates that the pathway evolved through gene duplication and neofunctionalization events, with many of the key enzymes arising from the ancestral gibberellin biosynthetic pathway [5] [8].

The evolution of specialized diterpene synthases in Isodon species demonstrates the pattern of gene multiplication and functional diversification characteristic of secondary metabolism. Unlike the conserved single-copy genes of primary gibberellin biosynthesis, the specialized metabolism of oridonin involves multiple gene copies with distinct catalytic functions [9].

Ecological Role in Plant Defense Mechanisms

Oridonin serves as a crucial component of the chemical defense system in Rabdosia species, functioning as both a direct defensive compound and a signaling molecule in plant-environment interactions [10] [11]. The ecological significance of oridonin extends beyond simple toxicity to encompass complex interactions with herbivores, pathogens, and environmental stressors.

Direct Defense Against Herbivores

As a member of the diterpenoid class of secondary metabolites, oridonin functions as a potent deterrent against herbivorous insects and mammals. The compound's bitter taste and toxic properties serve as feeding deterrents, while its antimicrobial activity protects against pathogenic microorganisms [12] [13]. The high concentration of oridonin in leaves, particularly young leaves and growing tips, reflects the optimal defense theory, which predicts that the most valuable plant tissues will have the highest levels of defensive compounds [14] [15].

Research has demonstrated that oridonin exhibits significant antibacterial and anti-virulence effects against various pathogens, including Aeromonas hydrophila, where it disrupts cellular integrity and inhibits key virulence factors [12]. The compound's ability to increase electrical conductivity in bacterial supernatants and promote nucleic acid leakage indicates its capacity to compromise cellular membranes, a critical defense mechanism against microbial invasion.

Induced Defense Responses

The production of oridonin in Rabdosia species can be modulated by environmental stimuli, representing a form of induced defense. Studies have shown that the biosynthetic pathway can be upregulated in response to herbivore attack, pathogen pressure, and abiotic stress factors [1] [16]. This inducible nature allows plants to allocate resources efficiently, producing defensive compounds only when needed while avoiding the metabolic costs of constitutive defense.

The regulation of oridonin biosynthesis involves complex signaling networks, including jasmonic acid-mediated pathways that coordinate defense responses with growth and development [13]. MicroRNA-mediated regulation has been identified as a key mechanism controlling the expression of oridonin biosynthetic genes, providing fine-tuned control over defensive compound production [1].

Multifunctional Defense Properties

Oridonin exhibits multiple modes of action that contribute to its effectiveness as a defense compound. The molecule's ability to interfere with protein synthesis, disrupt cellular membranes, and generate reactive oxygen species provides a multi-target approach to defense that is difficult for herbivores and pathogens to overcome [17] [12].

The compound's structural features, including the α,β-unsaturated ketone function and highly functionalized ring system, are crucial for its biological activity. These structural elements enable oridonin to form covalent bonds with target proteins and disrupt critical cellular processes [18]. The high degree of oxygenation also contributes to the compound's solubility and bioavailability, enhancing its defensive effectiveness.

Ecological Interactions and Coevolution

The presence of oridonin in Rabdosia species has likely influenced the evolution of herbivore communities associated with these plants. The compound's toxicity and deterrent properties create selective pressure for herbivores to develop resistance mechanisms or seek alternative host plants [19] [20]. This coevolutionary process has contributed to the diversification of both plant defensive strategies and herbivore adaptations.

Some specialist herbivores have evolved the ability to tolerate or even sequester oridonin, using it for their own defense against predators. This phenomenon illustrates the complex ecological networks in which defensive secondary metabolites operate, extending their influence beyond the immediate plant-herbivore interaction [21].

Environmental Stress Tolerance

Beyond its role in biotic defense, oridonin contributes to plant tolerance of abiotic stresses. The compound's antioxidant properties help protect cellular components from oxidative damage caused by environmental stressors such as drought, high light intensity, and temperature extremes [22]. This dual function as both a biotic and abiotic stress tolerance factor highlights the multifaceted nature of plant secondary metabolite evolution.

The tissue-specific accumulation of oridonin in metabolically active regions, particularly the shoot apex, provides targeted protection for the most vulnerable and valuable plant tissues. This localized defense strategy maximizes protection while minimizing metabolic costs, reflecting the evolutionary optimization of defensive resource allocation [15].

Chemical Diversity and Adaptive Significance

The structural diversity of oridonin and related compounds within the Isodon genus represents an adaptive response to diverse ecological pressures. Different species and populations produce varying profiles of ent-kaurane diterpenoids, reflecting local adaptation to specific herbivore communities and environmental conditions [23] [20]. This chemical diversity provides a reservoir of defensive compounds that can be recruited for defense against new threats.

The phylogenetic distribution of oridonin across Isodon species indicates that this defensive strategy has evolved multiple times independently, suggesting strong selective pressure for this type of chemical defense [23]. The compound's effectiveness as a defensive molecule has led to its retention and elaboration across diverse lineages within the genus.

Biosynthetic Pathway ComponentEnzyme/ProcessSubstrateProductCellular LocationTissue Specificity
Precursor SynthesisMevalonate PathwayAcetyl-CoAIsopentenyl Diphosphate (IPP)CytosolGeneral
Precursor SynthesisMethylerythritol Phosphate (MEP) PathwayGlyceraldehyde-3-phosphate + PyruvateIPP + Dimethylallyl Diphosphate (DMAPP)PlastidsGeneral
Precursor SynthesisGeranylgeranyl Diphosphate (GGPP) SynthaseFarnesyl Diphosphate (FPP) + IPPGeranylgeranyl Diphosphate (GGPP)PlastidsGeneral
Diterpene Skeleton FormationEnt-Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Diphosphate (GGPP)Ent-Copalyl Diphosphate (ent-CPP)PlastidsLeaves, Shoot Apex
Diterpene Skeleton FormationEnt-Kaurene Synthase (KS)Ent-Copalyl Diphosphate (ent-CPP)Ent-KaurenePlastidsLeaves, Shoot Apex
Oxidative ModificationsCYP706V Family EnzymesEnt-KaureneHydroxylated ent-kaureneEndoplasmic ReticulumShoot Apex
Specific EnzymesIrCYP706V2Ent-KaureneOxidized ent-kaurene (C4α oxidation)Endoplasmic ReticulumMeristematic Tissues
Specific EnzymesIrCYP706V7Ent-KaureneOxidized ent-kaurene (C4α oxidation)Endoplasmic ReticulumMeristematic Tissues
SpeciesOridonin Content (%)Tissue DistributionGeographic DistributionPhylogenetic Relationship
Isodon rubescens0.8-2.5Leaves (highest), Stems, FlowersChina (Henan, Hubei, Shaanxi)Core Isodon group
Isodon japonicus0.5-1.8Leaves, Aerial partsChina, Japan, KoreaCore Isodon group
Isodon eriocalyx1.0-1.5Leaves (very high)Southwest ChinaCore Isodon group
Isodon henryi0.3-1.2Leaves, StemsCentral ChinaCore Isodon group
Isodon trichocarpus0.4-1.0Leaves, StemsChina, JapanCore Isodon group
Isodon lophanthoidesTrace-0.3Aerial parts (low)China (Yunnan)Peripheral Isodon group
Isodon phyllopodaNot detectedNot applicableChina (various provinces)Non-oridonin producing
EnzymeEnzyme ClassPrimary FunctionExpression PatternEvolutionary Origin
IrCPS4Class II CPSEnt-CPP synthesisLeaf-specific, high in metabolite-producing tissuesLamiaceae-specific lineage
IrKSL5Class I KSEnt-Kaurene synthesisLeaf-specific, high in metabolite-producing tissuesLamiaceae-specific lineage
IrCYP706V2Cytochrome P450Ent-Kaurene oxidationShoot apex, meristematic tissuesIsodon-specific duplication
IrCYP706V7Cytochrome P450Ent-Kaurene oxidationShoot apex, meristematic tissuesIsodon-specific duplication
IeCPS3Class II CPSEnt-CPP synthesisLeaf-specific, high in eriocalyxin B-producing tissuesLamiaceae-specific lineage
IeKS1Class I KSEnt-Kaurene synthesisLeaf-specific, high in eriocalyxin B-producing tissuesLamiaceae-specific lineage

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

364.18858861 g/mol

Monoisotopic Mass

364.18858861 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0APJ98UCLQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

Oridonin

Dates

Last modified: 08-15-2023
1: Xu B, Shen W, Liu X, Zhang T, Ren J, Fan Y, Xu J. Oridonin inhibits BxPC-3 cell growth through cell apoptosis. Acta Biochim Biophys Sin (Shanghai). 2015 Mar;47(3):164-73. doi: 10.1093/abbs/gmu134. Epub 2015 Feb 3. PubMed PMID: 25651847.
2: Cao Y, Wei W, Zhang N, Yu Q, Xu WB, Yu WJ, Chen GQ, Wu YL, Yan H. Oridonin stabilizes retinoic acid receptor alpha through ROS-activated NF-κB signaling. BMC Cancer. 2015 Apr 10;15:248. doi: 10.1186/s12885-015-1219-8. PubMed PMID: 25886043; PubMed Central PMCID: PMC4403721.
3: Bohanon FJ, Wang X, Ding C, Ding Y, Radhakrishnan GL, Rastellini C, Zhou J, Radhakrishnan RS. Oridonin inhibits hepatic stellate cell proliferation and fibrogenesis. J Surg Res. 2014 Jul;190(1):55-63. doi: 10.1016/j.jss.2014.03.036. Epub 2014 Mar 20. PubMed PMID: 24742622; PubMed Central PMCID: PMC4225779.
4: Li Y, Wang Y, Wang S, Gao Y, Zhang X, Lu C. Oridonin phosphate-induced autophagy effectively enhances cell apoptosis of human breast cancer cells. Med Oncol. 2015 Jan;32(1):365. doi: 10.1007/s12032-014-0365-1. Epub 2014 Dec 10. PubMed PMID: 25491140.
5: Gu Z, Wang X, Qi R, Wei L, Huo Y, Ma Y, Shi L, Chang Y, Li G, Zhou L. Oridonin induces apoptosis in uveal melanoma cells by upregulation of Bim and downregulation of Fatty Acid Synthase. Biochem Biophys Res Commun. 2015 Feb 6;457(2):187-93. doi: 10.1016/j.bbrc.2014.12.086. Epub 2014 Dec 27. PubMed PMID: 25545058.
6: Li X, Yang Z. Interaction of oridonin with human serum albumin by isothermal titration calorimetry and spectroscopic techniques. Chem Biol Interact. 2015 May 5;232:77-84. doi: 10.1016/j.cbi.2015.03.012. Epub 2015 Mar 24. PubMed PMID: 25816984.
7: Wang YY, Lv YF, Lu L, Cai L. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors. Anticancer Drugs. 2014 Nov;25(10):1192-200. doi: 10.1097/CAD.0000000000000154. PubMed PMID: 25075795.
8: Guo Y, Shan QQ, Gong YP, Lin J, Yang X. [Anti-leukemia effect of oridonin on T-cell acute lymphoblastic leukemia]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2014 Nov;45(6):903-7. Chinese. PubMed PMID: 25571712.
9: Yang J, Jiang H, Wang C, Yang B, Zhao L, Hu D, Qiu G, Dong X, Xiao B. Oridonin triggers apoptosis in colorectal carcinoma cells and suppression of microRNA-32 expression augments oridonin-mediated apoptotic effects. Biomed Pharmacother. 2015 May;72:125-34. doi: 10.1016/j.biopha.2015.04.016. Epub 2015 Apr 27. PubMed PMID: 26054686.
10: Bao R, Shu Y, Wu X, Weng H, Ding Q, Cao Y, Li M, Mu J, Wu W, Ding Q, Tan Z, Liu T, Jiang L, Hu Y, Gu J, Liu Y. Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway. BMC Cancer. 2014 Mar 21;14:217. doi: 10.1186/1471-2407-14-217. PubMed PMID: 24655726; PubMed Central PMCID: PMC3994450.
11: Kuo LM, Kuo CY, Lin CY, Hung MF, Shen JJ, Hwang TL. Intracellular glutathione depletion by oridonin leads to apoptosis in hepatic stellate cells. Molecules. 2014 Mar 18;19(3):3327-44. doi: 10.3390/molecules19033327. PubMed PMID: 24647034.
12: Dong Y, Zhang T, Li J, Deng H, Song Y, Zhai D, Peng Y, Lu X, Liu M, Zhao Y, Yi Z. Oridonin inhibits tumor growth and metastasis through anti-angiogenesis by blocking the Notch signaling. PLoS One. 2014 Dec 8;9(12):e113830. doi: 10.1371/journal.pone.0113830. eCollection 2014. PubMed PMID: 25485753; PubMed Central PMCID: PMC4259472.
13: Wang S, Zhang Y, Saas P, Wang H, Xu Y, Chen K, Zhong J, Yuan Y, Wang Y, Sun Y. Oridonin's therapeutic effect: suppressing Th1/Th17 simultaneously in a mouse model of Crohn's disease. J Gastroenterol Hepatol. 2015 Mar;30(3):504-12. doi: 10.1111/jgh.12710. PubMed PMID: 25211373.
14: Bu HQ, Liu DL, Wei WT, Chen L, Huang H, Li Y, Cui JH. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK. Oncol Rep. 2014 Feb;31(2):975-82. doi: 10.3892/or.2013.2888. Epub 2013 Dec 2. PubMed PMID: 24297112.
15: Gao S, Tan H, Zhu N, Gao H, Lv C, Gang J, Ji Y. Oridonin induces apoptosis through the mitochondrial pathway in human gastric cancer SGC-7901 cells. Int J Oncol. 2016 Jun;48(6):2453-60. doi: 10.3892/ijo.2016.3479. Epub 2016 Apr 7. PubMed PMID: 27082253.
16: Zhang YW, Bao MH, Hu L, Qu Q, Zhou HH. Dose-response of oridonin on hepatic cytochromes P450 mRNA expression and activities in mice. J Ethnopharmacol. 2014 Aug 8;155(1):714-20. doi: 10.1016/j.jep.2014.06.009. Epub 2014 Jun 13. PubMed PMID: 24933226.
17: Shang CH, Zhang QQ, Zhou JH. Oridonin Inhibits Cell Proliferation and Induces Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes. Inflammation. 2016 Apr;39(2):873-80. doi: 10.1007/s10753-016-0318-2. PubMed PMID: 26923246.
18: Wang J, Li F, Ding J, Tian G, Jiang M, Gao Z, Tuyghun E. Investigation of the anti asthmatic activity of Oridonin on a mouse model of asthma. Mol Med Rep. 2016 Sep;14(3):2000-6. doi: 10.3892/mmr.2016.5485. Epub 2016 Jul 8. PubMed PMID: 27431862; PubMed Central PMCID: PMC4991768.
19: Chen RY, Xu B, Chen SF, Chen SS, Zhang T, Ren J, Xu J. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells. World J Gastroenterol. 2014 Oct 28;20(40):14895-903. doi: 10.3748/wjg.v20.i40.14895. PubMed PMID: 25356049; PubMed Central PMCID: PMC4209552.
20: Liu JB, Yue JY. Preliminary study on the mechanism of oridonin-induced apoptosis in human squamous cell oesophageal carcinoma cell line EC9706. J Int Med Res. 2014 Aug;42(4):984-92. doi: 10.1177/0300060513507389. Epub 2014 May 29. PubMed PMID: 24874012.

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